molecular formula C13H15FO4 B1338146 1,3-Diethyl 2-(3-fluorophenyl)propanedioate CAS No. 400808-70-0

1,3-Diethyl 2-(3-fluorophenyl)propanedioate

Cat. No. B1338146
M. Wt: 254.25 g/mol
InChI Key: BCJJWYVQWSAHQF-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(3-fluorophenyl)propanedioate is a chemical compound with the molecular formula C13H15FO4 . It has a molecular weight of 254.25 .


Molecular Structure Analysis

The molecular structure of 1,3-Diethyl 2-(3-fluorophenyl)propanedioate consists of a propanedioate backbone with two ethyl groups and a 3-fluorophenyl group attached . The presence of the fluorine atom in the phenyl group can significantly influence the compound’s reactivity and properties.


Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Diethyl 2-(3-fluorophenyl)propanedioate are not available, related compounds have been used in organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes .


Physical And Chemical Properties Analysis

1,3-Diethyl 2-(3-fluorophenyl)propanedioate has a predicted density of 1.173±0.06 g/cm3 and a predicted boiling point of 300.8±27.0 °C .

Safety And Hazards

The safety data sheet for 1,3-Diethyl 2-(3-fluorophenyl)propanedioate indicates that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

diethyl 2-(3-fluorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJJWYVQWSAHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514150
Record name Diethyl (3-fluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl 2-(3-fluorophenyl)propanedioate

CAS RN

400808-70-0
Record name Diethyl (3-fluorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round bottom flask was charged with copper (I) iodide (571 mg, 3.0 mmol), 2-picolinic acid (739 mg, 6.0 mmol), and Cs2CO3 (58.6 g, 180 mmol). The flask was evacuated and re-filled with argon (3 times). 1,4-dioxane (60 mL), diethylmalonate (18.2 mL, 120 mmol), and 3-fluoroiodobenzene (7.05 mL, 60 mmol) were then added in sequence. The resulting yellow suspension was stirred at room temperature overnight. To the mixture was added sat aqueous NH4Cl and the mixture was extracted with EtOAc (3×). The organic phase was washed once with water. The organic phase was dried (Na2SO4), filtered, and concentrated to yield the crude title compound as a colorless liquid, which was used without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step Two
Quantity
7.05 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
739 mg
Type
reactant
Reaction Step Three
Quantity
58.6 g
Type
reactant
Reaction Step Three
Quantity
571 mg
Type
catalyst
Reaction Step Three

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